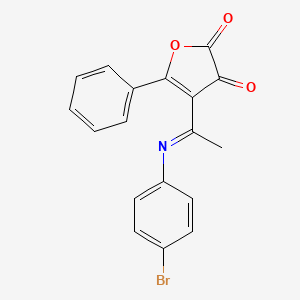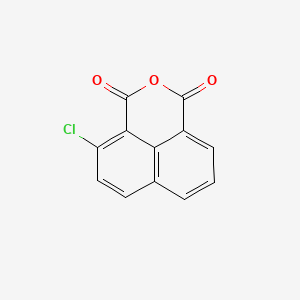
Razel-F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Razel-F is a pharmaceutical compound that combines two lipid-lowering agents : this compound is a pharmaceutical compound that combines two lipid-lowering agents: Rosuvastatin and Fenofibrate . This combination is primarily used to manage high cholesterol and triglyceride levels in the blood, thereby reducing the risk of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
- Rosuvastatin : The synthesis of Rosuvastatin involves multiple steps, including the formation of a pyrimidine core, followed by the introduction of various functional groups to achieve the desired pharmacological activity .
- Fenofibrate : Fenofibrate is synthesized through esterification reactions involving 4-chlorobenzoyl chloride and isobutyric acid, followed by purification steps to obtain the final product .
Industrial Production Methods
Industrial production of Razel-F involves the combination of Rosuvastatin and Fenofibrate in specific ratios (10 mg of Rosuvastatin and 67 mg of Fenofibrate) to create a tablet form. The process includes mixing, granulation, compression, and coating to ensure uniformity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
- Oxidation : Both Rosuvastatin and Fenofibrate can undergo oxidation reactions, leading to the formation of various metabolites.
- Reduction : Reduction reactions are less common but can occur under specific conditions.
- Substitution : Substitution reactions, particularly nucleophilic substitutions, are involved in the synthesis of these compounds .
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Solvents : Methanol, ethanol, acetonitrile .
Major Products Formed
- Rosuvastatin Metabolites : N-desmethyl rosuvastatin, rosuvastatin lactone.
- Fenofibrate Metabolites : Fenofibric acid, fenofibric acid glucuronide .
Applications De Recherche Scientifique
Razel-F has a wide range of applications in scientific research:
- Chemistry : Used as a model compound to study lipid-lowering mechanisms and drug interactions.
- Biology : Investigated for its effects on lipid metabolism and gene expression.
- Medicine : Extensively studied for its efficacy in reducing cardiovascular risks and managing dyslipidemia.
- Industry : Utilized in the development of new lipid-lowering therapies and formulations .
Mécanisme D'action
Razel-F works through a dual mechanism:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Atorvastatin : Another statin used to lower cholesterol.
- Simvastatin : Similar to Rosuvastatin but with different pharmacokinetic properties.
- Gemfibrozil : Another fibrate used to lower triglycerides .
Uniqueness
Razel-F’s uniqueness lies in its combination of two potent lipid-lowering agents, providing a synergistic effect that is more effective than either agent alone. This combination therapy offers a comprehensive approach to managing dyslipidemia and reducing cardiovascular risks .
Propriétés
Numéro CAS |
1361049-18-4 |
|---|---|
Formule moléculaire |
C64H75CaClF2N6O16S2 |
Poids moléculaire |
1362.0 g/mol |
Nom IUPAC |
calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/2C22H28FN3O6S.C20H21ClO4.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-13H,1-4H3;/q;;;+2/p-2/b2*10-9+;;/t2*16-,17-;;/m11../s1 |
Clé InChI |
ZOUNWVHZBXEZHN-SXSUPWAPSA-L |
SMILES isomérique |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(OC(=O)C(OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)(C)C)C.[Ca+2] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


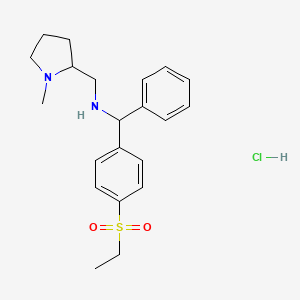
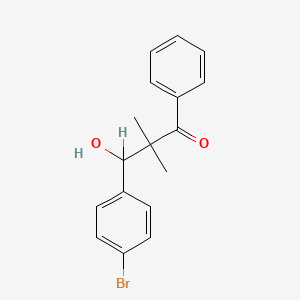
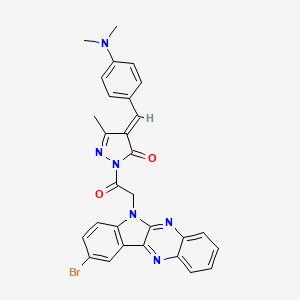
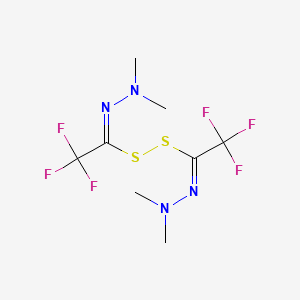
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
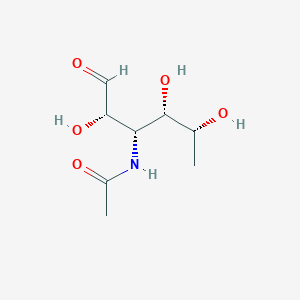
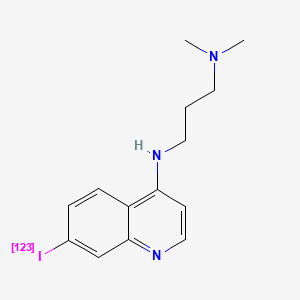
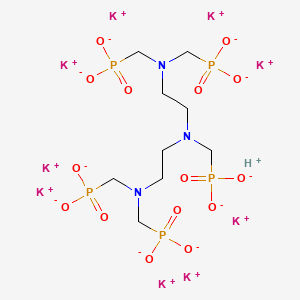
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

